

Monoethyl Adipate: Application Notes and Protocols for Pharmaceutical Formulations

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Compound of Interest

Compound Name: Monoethyl adipate

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Introduction

Monoethyl adipate, the monoester of adipic acid and ethanol, is a chemical intermediate with potential applications in the pharmaceutical industry.^[1] While its primary use has been in organic synthesis, its physicochemical properties suggest its utility as an excipient in various drug delivery systems.^{[1][2]} This document provides detailed application notes and experimental protocols for evaluating **monoethyl adipate** as a solubilizing agent, a skin permeation enhancer for topical formulations, and a component in oral drug delivery systems. Due to the limited publicly available data specifically on **monoethyl adipate** in pharmaceutical formulations, this guide also draws insights from studies on structurally similar adipate esters.

Physicochemical Properties of Monoethyl Adipate

A comprehensive understanding of **monoethyl adipate**'s properties is crucial for its effective application in pharmaceutical formulations.

Property	Value	References
CAS Number	626-86-8	[1]
Molecular Formula	C8H14O4	[3]
Molecular Weight	174.19 g/mol	[3]
Appearance	Solid	[1]
Melting Point	28-29 °C	[1]
Boiling Point	180 °C at 18 mmHg	[1]
Density	0.98 g/mL at 25 °C	[1]
Solubility in Water	Soluble	[1]
Solubility in Organic Solvents	Soluble in alcohols and ethers	[4]

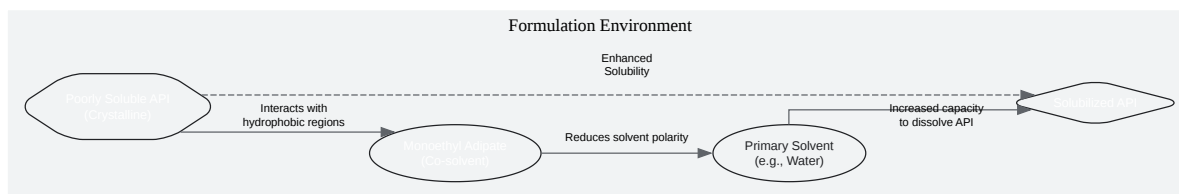
Potential Pharmaceutical Applications and Mechanisms of Action

Based on its chemical structure and the known functions of similar esters, **monoethyl adipate** may serve several roles in pharmaceutical formulations.

As a Co-solvent for Solubility Enhancement

For poorly water-soluble drugs, achieving an adequate concentration in a formulation is a significant challenge. Co-solvents are frequently employed to increase the solubility of active pharmaceutical ingredients (APIs).^{[5][6]} **Monoethyl adipate**, being soluble in both water and common organic solvents, has the potential to act as a co-solvent, thereby enhancing the solubility of hydrophobic drugs.^{[1][4]}

Proposed Mechanism of Action: The mechanism by which co-solvents enhance solubility is by reducing the polarity of the solvent system. The ester and hydrocarbon portions of **monoethyl adipate** can create a more favorable environment for non-polar drug molecules, reducing the energy required to break the solute-solute interactions in the drug's crystal lattice.



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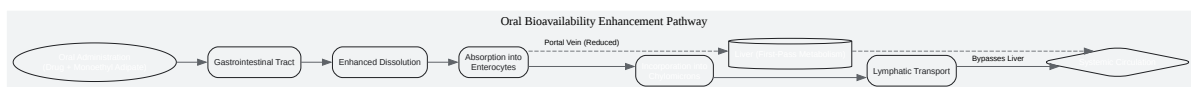
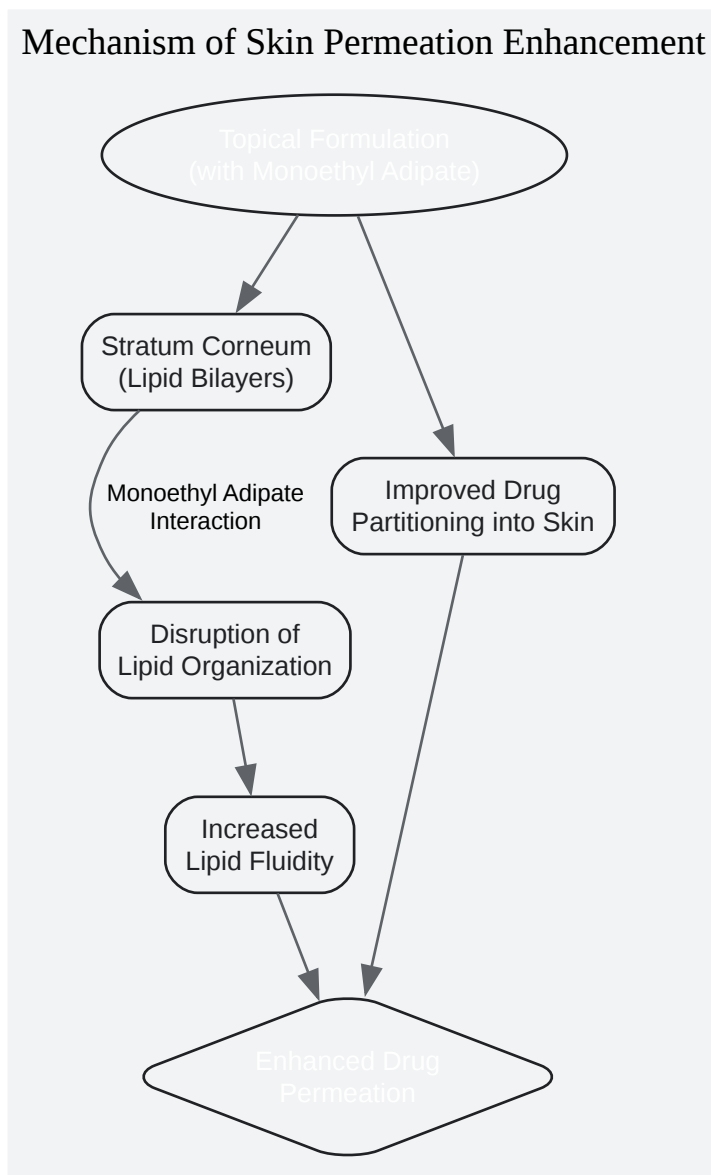
Caption: **Monoethyl adipate** as a co-solvent to enhance API solubility.

As a Skin Permeation Enhancer in Topical Formulations

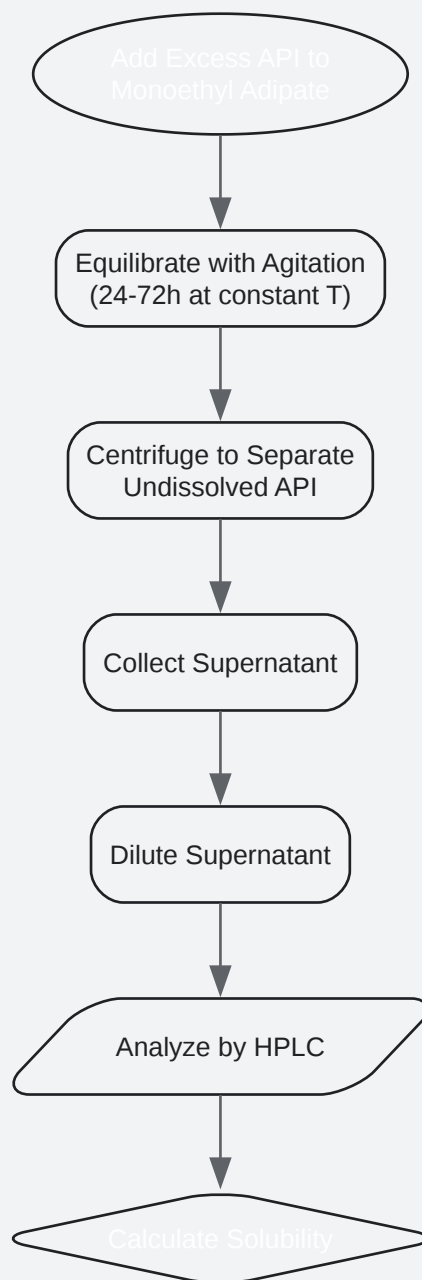
The stratum corneum presents a formidable barrier to the absorption of topical drugs. Chemical permeation enhancers are often incorporated into topical formulations to facilitate drug delivery through the skin.[7] Studies on other adipate esters, such as diethyl adipate and diisopropyl adipate, have demonstrated their ability to enhance the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs) and other active compounds.[8] This suggests a similar potential for **monoethyl adipate**.

Proposed Mechanism of Action: Adipate esters likely enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum. This disruption can increase the fluidity of the lipid bilayers, creating more pathways for drug molecules to diffuse through. They may also improve the partitioning of the drug from the vehicle into the skin.[8]

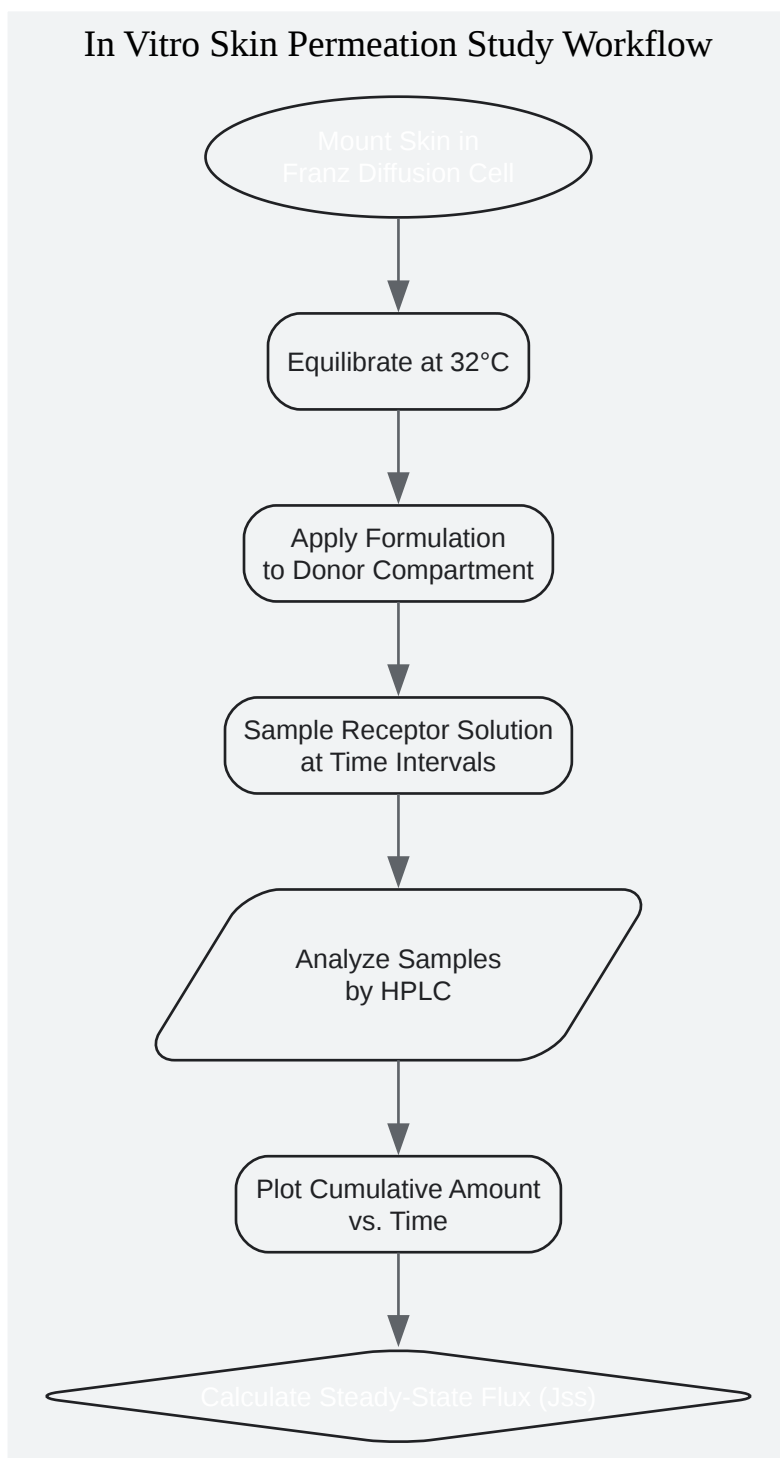
Mechanism of Skin Permeation Enhancement



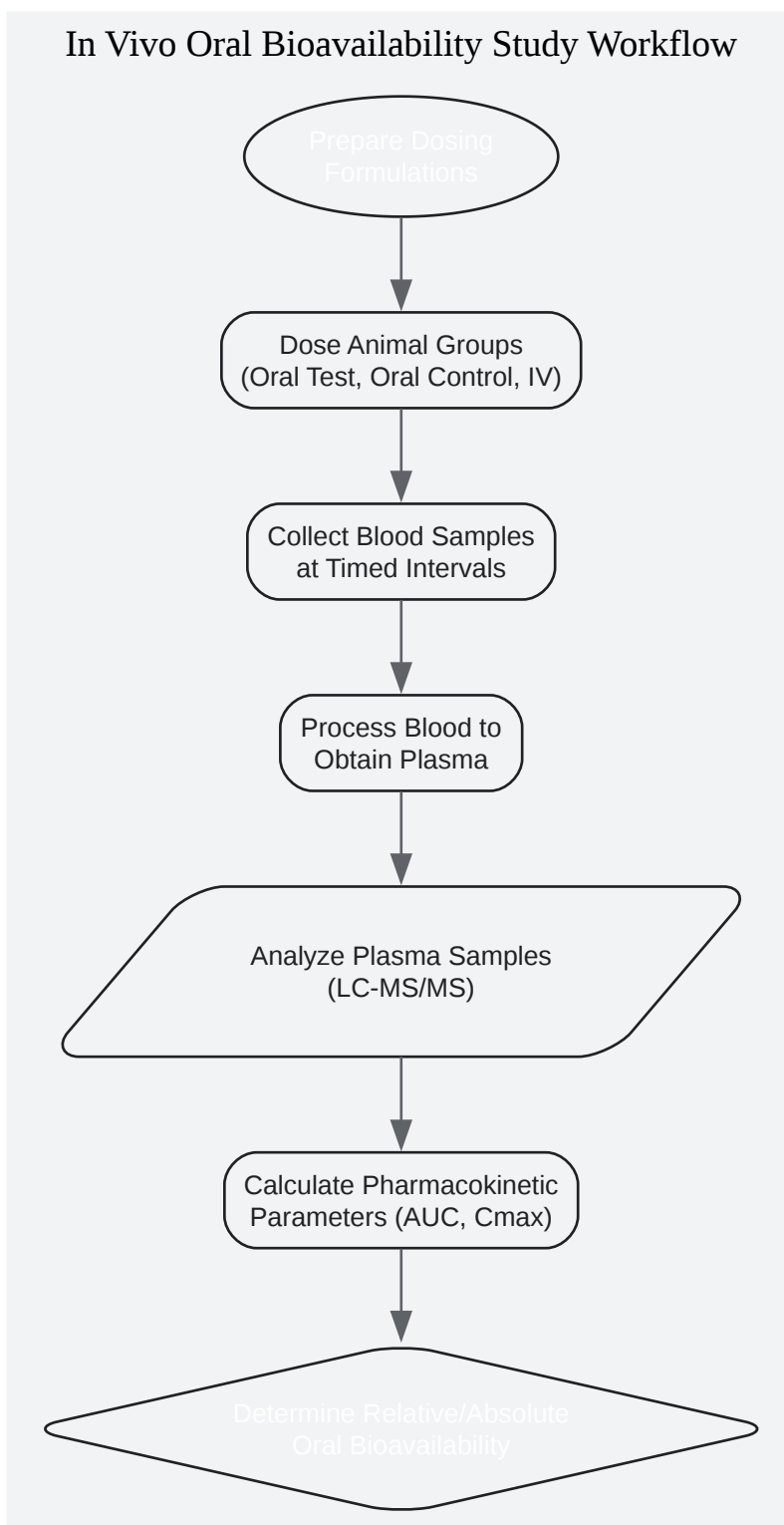
API Solubility Determination Workflow



In Vitro Skin Permeation Study Workflow



In Vivo Oral Bioavailability Study Workflow

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